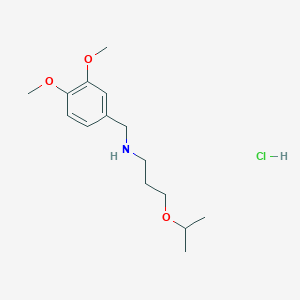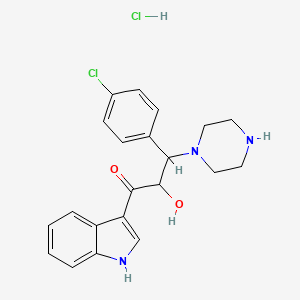
N-(pyridin-2-ylmethyl)-2-(2,4,5-trimethylphenoxy)acetamide
Overview
Description
N-(pyridin-2-ylmethyl)-2-(2,4,5-trimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a pyridine ring, a trimethylphenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-2-(2,4,5-trimethylphenoxy)acetamide typically involves the following steps:
Formation of the Pyridin-2-ylmethyl Intermediate: This can be achieved by reacting pyridine with a suitable alkylating agent.
Formation of the 2-(2,4,5-trimethylphenoxy)acetic Acid: This involves the reaction of 2,4,5-trimethylphenol with chloroacetic acid under basic conditions.
Coupling Reaction: The final step involves coupling the pyridin-2-ylmethyl intermediate with 2-(2,4,5-trimethylphenoxy)acetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-2-(2,4,5-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-2-(2,4,5-trimethylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)-2-(2,4,5-trimethylphenoxy)acetamide: can be compared with other acetamides, pyridine derivatives, and phenoxy compounds.
N-(pyridin-2-ylmethyl)acetamide: Lacks the trimethylphenoxy group, which may affect its chemical properties and biological activity.
2-(2,4,5-trimethylphenoxy)acetamide: Lacks the pyridin-2-ylmethyl group, which may influence its reactivity and applications.
Uniqueness
The presence of both the pyridin-2-ylmethyl and 2-(2,4,5-trimethylphenoxy) groups in this compound makes it unique, as it combines the properties of both moieties
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-2-(2,4,5-trimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-14(3)16(9-13(12)2)21-11-17(20)19-10-15-6-4-5-7-18-15/h4-9H,10-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSGACKQONZITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)NCC2=CC=CC=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[(2,3-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B4444648.png)
![1-[2-(1,3-Benzoxazol-2-yl)ethyl]-3-(5-ethyl-1-methyl-1,2,4-triazol-3-yl)urea](/img/structure/B4444651.png)
![2-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzamide](/img/structure/B4444672.png)
![7-(2-furylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4444675.png)
![N~2~-{[2-methyl-5-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}leucinamide](/img/structure/B4444683.png)
![4-[2-(1H-1,2,3-benzotriazol-1-yl)-2-oxoethyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4444688.png)

![2-{[1-(2-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-6-quinoxalinylacetamide](/img/structure/B4444706.png)
![N-methyl-N-{2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4444709.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4444711.png)
![1-(2-FURYL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE](/img/structure/B4444712.png)

![2-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4444721.png)
![1-(3-methylphenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide](/img/structure/B4444740.png)
